molecular formula C20H18N2O5 B11963454 N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853329-71-2

N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11963454
CAS No.: 853329-71-2
M. Wt: 366.4 g/mol
InChI Key: XZYDMEIXLMRKNX-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C20H19N3O5
  • Molecular Weight : 373.38 g/mol
  • CAS Number : 5341036

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects. For instance, a study reported that derivatives of furan compounds, similar in structure to our compound, showed selective cytotoxicity against colon cancer cells with an LC50LC_{50} value of 71 nM .

Cell Line LC50LC_{50} (nM)
COLO 205 (Colon)71
SK-MEL-5 (Melanoma)75
MDA-MB-435 (Breast)259

Antiviral Activity

The antiviral potential of similar compounds has also been documented. For example, N-Heterocycles have been identified as promising antiviral agents with effective inhibition of viral replication at low concentrations . The mechanism often involves interference with viral enzymes or host cell pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have shown moderate to strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related furan derivatives ranged from 4.69 to 22.9 µM against various bacterial strains .

Microbial Strain MIC (µM)
B. subtilis4.69
S. aureus5.64
E. coli8.33

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Tubulin Inhibition : Similar compounds have shown the ability to destabilize microtubules, which is critical for cell division .
  • Enzyme Inhibition : The presence of nitrophenyl and furan moieties may facilitate interactions with enzymes involved in cancer cell proliferation or viral replication.

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluating the cytotoxic effects of various furan derivatives found that certain modifications led to enhanced selectivity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties of furan derivatives revealed that structural variations significantly influenced their effectiveness against specific pathogens .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (%)
6hOVCAR-885.26
6hSNB-1986.61
6hNCI-H4075.99

The above data highlights that compounds with similar structural features can inhibit the growth of cancer cells effectively, making them suitable candidates for further investigation in cancer therapy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been evaluated. Studies on related compounds demonstrated varying degrees of activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating their efficacy:

CompoundMIC (μg/mL) against M. tuberculosis
3m4
3k64
3a16

These findings suggest that the structural characteristics of this compound can be optimized to enhance its antimicrobial activity .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to achieve the desired compound. Common methods include:

  • Condensation Reactions : Utilizing amines and carboxylic acids to form amides.
  • Functional Group Modifications : Employing reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.

These synthetic pathways not only yield the target compound but also contribute to understanding its chemical reactivity and stability .

Case Studies

Case Study: Anticancer Evaluation

A study focused on the anticancer effects of this compound derivatives assessed their growth inhibition against several cancer cell lines using MTT assays. The results demonstrated significant cytotoxicity, particularly against lung cancer cell lines, indicating potential therapeutic applications in oncology .

Case Study: Antitubercular Activity

Another investigation into related compounds showed that modifications to the furan and phenyl groups significantly influenced their antitubercular activity. The study concluded that specific substitutions could enhance efficacy against resistant strains of M. tuberculosis, suggesting a pathway for developing new antitubercular agents based on the scaffold of this compound .

Properties

CAS No.

853329-71-2

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18N2O5/c1-26-18-7-3-5-15(13-18)21-20(23)11-9-17-8-10-19(27-17)14-4-2-6-16(12-14)22(24)25/h2-8,10,12-13H,9,11H2,1H3,(H,21,23)

InChI Key

XZYDMEIXLMRKNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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